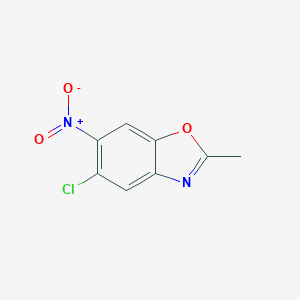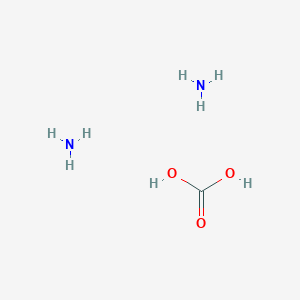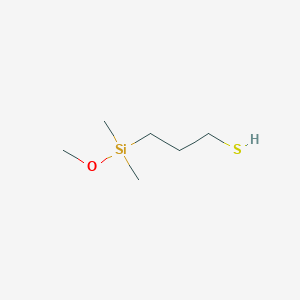
Yttrium(III) Oxalate Nonahydrate
Vue d'ensemble
Description
Yttrium(III) Oxalate Nonahydrate is a complex yttrium salt of oxalic acid, characterized by its intricate synthesis methods, unique molecular structure, and diverse chemical and physical properties. The compound is studied for its potential in various applications, including materials science and luminescence studies.
Synthesis Analysis
The synthesis of Yttrium(III) Oxalate complexes often involves hydrothermal methods in the presence of organic amines, leading to the formation of open-framework yttrium oxalates with large channels and distinct crystal structures (Vaidhyanathan, Natarajan, & Rao, 2001). Another method includes the reaction of yttrium sesquioxide with nitric acid and arsenic(V) oxide hydrate, under specific conditions to produce yttrium(III) oxoarsenate(V) with unique luminescence properties due to its crystal structure under high pressure (Ledderboge et al., 2018).
Molecular Structure Analysis
Yttrium(III) Oxalate Nonahydrate and related compounds exhibit diverse molecular structures, including open-framework structures with large channels and distinct coordination environments for the Yttrium ion. These structures are often stabilized by the coordination of water molecules and organic ligands, contributing to the compound's physical and chemical properties. For instance, yttrium oxalate tetrahydrate features a corrugated layer structure with ninefold-coordinated Y atoms (Bataille & Louër, 1999).
Chemical Reactions and Properties
The chemical behavior of Yttrium(III) Oxalate Nonahydrate is influenced by its complex structure. The oxalate ligands can participate in various chemical reactions, including thermal decomposition to form yttrium oxide or other yttrium-based compounds. This thermal behavior is crucial for synthesizing fine yttrium(III) oxide powders from yttrium oxalate precursors (Minagawa & Yajima, 1990).
Applications De Recherche Scientifique
Coordination Polymers and Frameworks
Poly[[tetraaqua-μ2-oxalato-bis(μ3-pyridine-3,4-dicarboxylato-κ^4^ O, O': O'': O''')diyttrium(III)] trihydrate] is an example of a yttrium(III) coordination polymer with a pyridine-3,4-dicarboxylate and oxalate bridged layer-type structure. This polymer showcases the potential of yttrium-based compounds in the design of complex coordination frameworks, which can have implications in materials science and catalysis (Bao-xia Dong & Jun Peng, 2007).
Open-Framework Materials
Yttrium oxalates with large channels, synthesized using hydrothermal methods in the presence of organic amines, illustrate the utility of yttrium oxalate complexes in constructing open-framework materials. These materials are notable for their unique structural properties, which could be harnessed in gas storage, separation technologies, or as catalysts (R. Vaidhyanathan, S. Natarajan & C. Rao, 2001).
Recovery of Critical Materials
The recovery of yttrium oxide from titanium-aluminium based wastes highlights an important application in recycling and sustainable material management. Yttrium oxide, utilized in various high-tech applications, can be selectively recovered from secondary sources through processes involving yttrium oxalate precipitation. This demonstrates the critical role of yttrium(III) oxalate nonahydrate in environmental technology and resource recovery (S. Stopić, Sebastian Kallabis & B. Friedrich, 2018).
Synthesis of Nanomaterials
The synthesis of high-purity yttrium oxide (Y2O3) powder through microwave-assisted calcination of yttrium oxalate is a significant advancement in materials science. The process illustrates how yttrium(III) oxalate nonahydrate can serve as a precursor for the production of nanomaterials with potential applications in electronics, optics, and catalysis (Kaihua Chen et al., 2018).
Luminescence and Phosphors
Yttrium and europium recycling from waste phosphor powder showcases the role of yttrium(III) oxalate nonahydrate in the field of luminescent materials. The process involves the separation and recovery of yttrium and europium, leading to the preparation of yttrium oxalate and its use in creating luminescent materials. This application is crucial for the development of environmentally friendly recycling processes and the production of advanced photonic materials (B. B. Mishra, N. Devi & K. Sarangi, 2019).
Safety And Hazards
Orientations Futures
Propriétés
IUPAC Name |
oxalate;yttrium(3+);nonahydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3C2H2O4.9H2O.2Y/c3*3-1(4)2(5)6;;;;;;;;;;;/h3*(H,3,4)(H,5,6);9*1H2;;/q;;;;;;;;;;;;2*+3/p-6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTXJKXXQOORSKU-UHFFFAOYSA-H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=O)(C(=O)[O-])[O-].C(=O)(C(=O)[O-])[O-].C(=O)(C(=O)[O-])[O-].O.O.O.O.O.O.O.O.O.[Y+3].[Y+3] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H18O21Y2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00927763 | |
| Record name | Yttrium ethanedioate--water (2/3/9) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00927763 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
604.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Yttrium(III) Oxalate Nonahydrate | |
CAS RN |
13266-82-5 | |
| Record name | Yttrium, (mu-(ethanedioato(2-)-O,O''':O',O''))bis(ethanedioato(2-)-O,O')di-, nonahydrate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013266825 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Yttrium ethanedioate--water (2/3/9) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00927763 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













![Acetamide, N-[2-[4-(acetyloxy)phenyl]ethyl]-](/img/structure/B84913.png)


